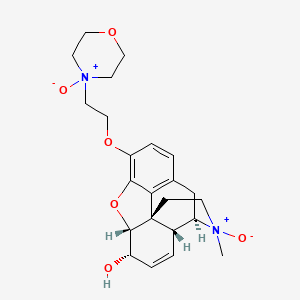
(E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid is an organic compound with a complex structure that includes a chloro group, a dimethylbutenoylamino group, and a heptenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of enolate ions, which can be achieved through the reaction of an enolate with an alkyl halide . The reaction conditions often require a strong base, such as lithium diisopropylamide, to generate the enolate ion, followed by the addition of the alkyl halide under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
(E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
(E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact mechanism would depend on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid include:
Methylamine (CH3NH2): Contains a C-N bond and is used in various chemical reactions.
Bromomethyl methyl ether (BrCH2OCH3): Used as an intermediate in organic synthesis.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups and its specific applications in scientific research. Its structure allows for a diverse range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields.
Propiedades
Fórmula molecular |
C13H20ClNO3 |
|---|---|
Peso molecular |
273.75 g/mol |
Nombre IUPAC |
(E)-7-chloro-2-(2,3-dimethylbut-3-enoylamino)hept-2-enoic acid |
InChI |
InChI=1S/C13H20ClNO3/c1-9(2)10(3)12(16)15-11(13(17)18)7-5-4-6-8-14/h7,10H,1,4-6,8H2,2-3H3,(H,15,16)(H,17,18)/b11-7+ |
Clave InChI |
QKLCMUIEJAPCNQ-YRNVUSSQSA-N |
SMILES isomérico |
CC(C(=C)C)C(=O)N/C(=C/CCCCCl)/C(=O)O |
SMILES canónico |
CC(C(=C)C)C(=O)NC(=CCCCCCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




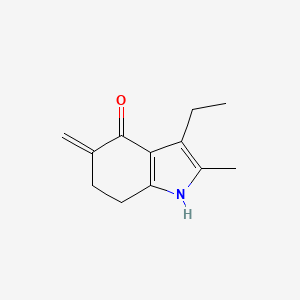
![3-[[[Bis(2-chloroethyl)amino]chlorophosphinyl]oxy]-propanoic Acid Phenylmethyl Ester](/img/structure/B13424290.png)
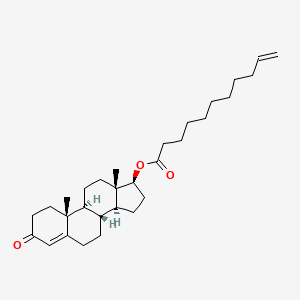
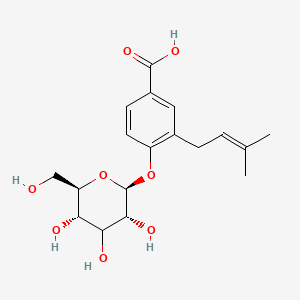
![3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene 7,7-dioxide](/img/structure/B13424308.png)
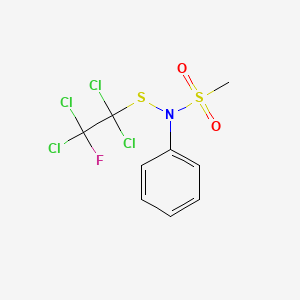
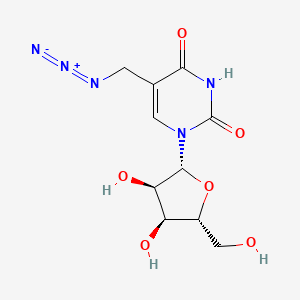

![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)
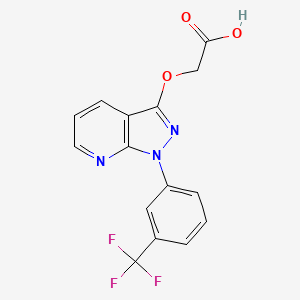
![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)
